REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:15])[C:4](=O)[C:5]1[C:13]2[C:8](=[N:9][CH:10]=[CH:11][CH:12]=2)[NH:7][CH:6]=1.[OH-].[K+]>O.NN>[CH3:1][O:2][C:3](=[O:15])[CH2:4][C:5]1[C:13]2[C:8](=[N:9][CH:10]=[CH:11][CH:12]=2)[NH:7][CH:6]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
COC(C(C1=CNC2=NC=CC=C21)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O.NN
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a solution
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is evaporated to dryness in vacuo
|
Type
|
ADDITION
|
Details
|
To the residue is added dry MeOH (10 mL)
|
Type
|
TEMPERATURE
|
Details
|
the solution is cooled in an ice bath
|
Type
|
ADDITION
|
Details
|
Concentrated H2SO4 (0.5 mL) is carefully added
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is evaporated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
partitioned between saturated NaHCO3 aqueous and EtOAc
|
Type
|
CUSTOM
|
Details
|
The EtOAc layer is separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with a further portion of EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by flash chromatography with a pre-packed Isolute™ silica column
|
Type
|
WASH
|
Details
|
eluting with 1:8 EtOAc/iso-hexane-neat EtOAc gradient
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CC1=CNC2=NC=CC=C21)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |